rac Enterodiol-d6

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Internal Standard Validation

rac Enterodiol-d6 is the superior SIL-IS for enterodiol quantification. Its +6 Da shift, 94.1% isotopic purity, and minimal d0 cross-talk (0.43%) ensure assay precision in low ng/mL ranges. The racemic mixture matches analyte composition, critical for pharmacokinetic and epidemiological studies. Full characterization (Rf 0.40, mp 176-178°C) supports ICH-compliant validation.

Molecular Formula C₁₈H₁₆D₆O₄
Molecular Weight 308.4
CAS No. 104411-12-3
Cat. No. B1141880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Enterodiol-d6
CAS104411-12-3
Synonyms(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6;  (R*,R*)-(±)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; 
Molecular FormulaC₁₈H₁₆D₆O₄
Molecular Weight308.4
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO
InChIInChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/i3D,4D,5D,6D,9D,10D
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Enterodiol-d6 (CAS 104411-12-3): Deuterated Lignan Internal Standard for Accurate Mass Spectrometry Quantification


rac Enterodiol-d6 (CAS 104411-12-3) is a deuterium-labeled racemic mixture of enterodiol, a mammalian lignan metabolite derived from dietary precursors such as secoisolariciresinol diglucoside. The compound is characterized by the replacement of six aromatic hydrogen atoms with deuterium (d6), resulting in a molecular formula of C18H16D6O4 and a molecular weight of 308.4 g/mol . Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of enterodiol in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) using isotope dilution techniques [1].

Why rac Enterodiol-d6 Cannot Be Replaced by Unlabeled Enterodiol or Other Deuterated Analogs in Quantitative Bioanalysis


Unlabeled enterodiol cannot serve as a reliable internal standard due to its identical mass and co-elution with the target analyte, causing signal overlap and inaccurate quantification in mass spectrometry-based assays . While alternative deuterated analogs (e.g., Enterodiol-d4) offer some mass separation, they may exhibit lower isotopic enrichment and less favorable isotopic distribution patterns, potentially introducing cross-talk between the internal standard and analyte channels [1]. Furthermore, the racemic nature of rac Enterodiol-d6 ensures that both enantiomers are represented, which is critical for accurate quantification when the analyte itself exists as a racemic mixture or when enantiomer-specific separation is not performed.

Quantitative Differentiation of rac Enterodiol-d6: A Comparator-Based Evidence Guide


Quantified Isotopic Distribution of rac Enterodiol-d6 Ensures Minimal d0 Contamination for Accurate MS Quantification

rac Enterodiol-d6 exhibits a high isotopic purity of 94.1% and a favorable isotopic distribution with d6 enrichment of 72.16% and very low d0 content (0.43%), as determined by mass spectrometry and 1H-NMR. This low d0 contamination minimizes cross-talk with the unlabeled analyte and improves assay accuracy compared to alternative deuterated internal standards with lower enrichment or higher d0 carryover .

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Internal Standard Validation

Six-Deuterium Mass Shift of rac Enterodiol-d6 Provides Optimal Separation from Unlabeled Analyte in LC-MS/MS

The incorporation of six deuterium atoms into rac Enterodiol-d6 results in a molecular weight of 308.4 g/mol, a +6 Da mass shift relative to unlabeled enterodiol (302.37 g/mol). This mass difference is significantly larger than that offered by d4-labeled analogs (e.g., +4 Da), reducing the risk of isotopic overlap in low-resolution MS instruments and improving signal-to-noise ratio in selected reaction monitoring (SRM) modes .

Mass Spectrometry Isotope Dilution SRM/MRM Assays

rac Enterodiol-d6 Exhibits a Characteristic Rf of 0.40 Under Standard TLC Conditions for Batch Consistency Verification

Under defined thin-layer chromatography (TLC) conditions (SiO2; Ethyl Acetate:Hexane = 6:2), rac Enterodiol-d6 produces a single spot with an Rf value of 0.40. This reproducible chromatographic behavior serves as a quality control metric for batch identity and purity, distinguishing it from other lignan standards or degradation products that may exhibit different Rf values under the same conditions .

Thin-Layer Chromatography Quality Control Chemical Identity

rac Enterodiol-d6 Melting Point of 176-178°C Indicates High Crystallinity and Chemical Purity

The melting point of rac Enterodiol-d6 is reported as 176-178°C, a narrow range indicative of high crystalline purity. In contrast, commercial preparations of unlabeled enterodiol often lack a well-defined melting point or exhibit broader ranges due to lower purity or polymorphism. This physical property provides a rapid, non-spectroscopic method to assess batch quality .

Chemical Purity Quality Assurance Physicochemical Characterization

rac Enterodiol-d6 is Fully Characterized and Compliant with Pharmacopeial Standards for Analytical Method Validation

rac Enterodiol-d6 is supplied as a fully characterized reference standard compliant with regulatory guidelines (USP/EP) for analytical method development and validation. This contrasts with generic research-grade enterodiol, which may lack the rigorous documentation (certificate of analysis, traceability) required for regulated pharmaceutical or clinical research applications .

Reference Standard Method Validation Regulatory Compliance

Optimal Use Cases for rac Enterodiol-d6 Based on Quantitative Differentiation


Quantitative Bioanalysis of Enterodiol in Plasma/Urine by LC-MS/MS

rac Enterodiol-d6 is the internal standard of choice for accurate quantification of enterodiol in human plasma or urine using isotope dilution LC-MS/MS. Its +6 Da mass shift and low d0 contamination (0.43%) minimize isotopic cross-talk, enabling reliable measurement of enterodiol concentrations in the low ng/mL range [1]. The compound's high isotopic purity (94.1%) ensures consistent response factors across sample batches, which is critical for large-scale epidemiological studies investigating dietary lignan exposure.

Pharmacokinetic and Metabolism Studies of Dietary Lignans

In preclinical and clinical pharmacokinetic studies of enterodiol, rac Enterodiol-d6 serves as a robust internal standard to correct for matrix effects and ionization variability. The defined Rf value (0.40) and melting point (176-178°C) provide quality control checkpoints to verify compound integrity throughout long-term studies, ensuring that pharmacokinetic parameters (e.g., AUC, Cmax) are not confounded by degraded internal standard .

Quality Control and Method Validation in Pharmaceutical Development

For pharmaceutical companies developing enterodiol-based therapeutics or nutraceuticals, rac Enterodiol-d6 is essential for validating analytical methods in compliance with ICH guidelines. Its characterization as a USP/EP-compliant reference standard supports regulatory submissions (ANDA, DMF) and facilitates method transfer to contract research organizations (CROs) . The detailed certificate of analysis (isotopic distribution, purity, TLC) reduces the need for extensive in-house characterization.

Clinical Research on Enterolignan Exposure and Disease Risk

Epidemiological studies correlating enterodiol levels with disease outcomes (e.g., breast cancer, colorectal cancer) rely on precise and accurate biomarker measurement. rac Enterodiol-d6 provides the analytical rigor needed to detect small but biologically relevant differences in enterodiol exposure across populations. The compound's isotopic distribution pattern (d0=0.43%, d6=72.16%) has been rigorously characterized, allowing for appropriate correction of isotopic overlap in multiplexed assays [1].

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